4-Chloro-1-isopropyl-3-methyl-1H-pyrazole
Description
4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a chloro substituent at position 4, an isopropyl group at position 1, and a methyl group at position 2. Pyrazole derivatives are nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
4-chloro-3-methyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJASQNGNFBNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method is the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole with isopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isopropyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form pyrazole N-oxides.
Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution: Products include 4-azido-1-isopropyl-3-methyl-1H-pyrazole and 4-thiocyanato-1-isopropyl-3-methyl-1H-pyrazole.
Oxidation: Major products are pyrazole N-oxides.
Reduction: Dihydropyrazoles are the primary products.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
4-Chloro-1-isopropyl-3-methyl-1H-pyrazole and its derivatives have shown promise as pharmacologically active compounds. They are particularly noted for their interactions with various biological targets, including enzymes and receptors, which can lead to the development of new therapeutic agents.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. For instance, studies have demonstrated its ability to modulate biochemical pathways, suggesting potential applications in drug development . The structural characteristics of 4-chloro-1-isopropyl-3-methyl-1H-pyrazole enable it to participate in diverse molecular interactions, which may influence cellular processes significantly.
Agricultural Chemistry
Pesticide Development
In agricultural chemistry, pyrazole derivatives are being explored for their potential as pesticides. The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals that can effectively target pests while minimizing environmental impact .
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-chloro-1-isopropyl-3-methyl-1H-pyrazole typically involves reactions that yield various substituted pyrazoles. These reactions often utilize starting materials such as 4-chloro-3-methylpyrazole combined with isopropyl bromide under optimized conditions to enhance yield and purity .
Characterization Techniques
Characterization of the synthesized compounds is crucial for confirming their structural integrity and biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to analyze the products .
Case Study 1: Medicinal Applications
A study involving the synthesis of pyrazole derivatives highlighted the compound's potential as a scaffold for developing tyrosine kinase inhibitors (TKIs). The research documented various substitution patterns that led to enhanced biological activity against cancer cell lines .
| Compound | Biological Activity | Reference |
|---|---|---|
| 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole | Inhibitor of specific enzymes | |
| Derivative A | Cytotoxic effects on tumor cells |
Case Study 2: Agricultural Applications
Research into the application of pyrazole derivatives in agriculture has shown that they can effectively serve as insecticides with minimal toxicity to non-target organisms. Field trials demonstrated significant pest control efficacy while maintaining ecological balance .
Mechanism of Action
The mechanism of action of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Substituent Position and Functional Group Variations
(a) 4-Chloro-1-methyl-1H-pyrazole (CAS 35852-81-4)
- Molecular Formula : C₄H₅ClN₂
- Molecular Weight : 116.55
- Key Differences : The absence of an isopropyl group at position 1 and a methyl group at position 3 reduces steric bulk compared to the target compound. This simplification may enhance solubility but limit binding affinity in hydrophobic environments.
(b) 5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-70-5)
- Molecular Formula : C₁₂H₁₀ClN₂O
- Molecular Weight : 249.68
- Key Differences: The aldehyde group at position 4 introduces electrophilic reactivity, enabling condensation reactions absent in the target compound.
(c) 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one
- Structure : Features a ketone group at position 5 and a hydrazinylidene moiety .
- Key Differences : The pyrazol-5-one scaffold increases hydrogen-bonding capacity, making it suitable for coordination chemistry or enzyme inhibition. However, the lack of alkyl groups (e.g., isopropyl) reduces lipophilicity.
Molecular Weight and Physicochemical Properties
*Estimated based on molecular formula C₇H₁₀ClN₂.
- Trends : Bulkier substituents (e.g., isopropyl) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Biological Activity
4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrazole derivative has been studied for various pharmacological effects, including anti-inflammatory, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C7H10ClN3
- Molecular Weight : 175.63 g/mol
- IUPAC Name : 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole
The biological activity of 4-chloro-1-isopropyl-3-methyl-1H-pyrazole can be attributed to its ability to interact with various biological targets. The compound exhibits reactivity due to the presence of both chlorine and isopropyl groups, which may influence its binding affinity and selectivity toward specific enzymes or receptors.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-chloro-1-isopropyl-3-methyl-1H-pyrazole. For instance, research has indicated that related pyrazole compounds can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole | A549 | TBD | Induces apoptosis |
| Related Pyrazole Derivative | MCF-7 | 0.46 ± 0.04 | Inhibits Aurora-A kinase |
Studies have shown that certain derivatives possess IC50 values as low as 0.28 µM against specific cancer cell lines, indicating strong anticancer efficacy .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole | TBD |
| Celecoxib (reference) | 0.045 |
In vitro studies suggest that pyrazole derivatives can exhibit dual inhibition of COX enzymes, leading to reduced inflammation without significant gastrointestinal side effects .
3. Enzyme Inhibition
Research indicates that pyrazole compounds can act as inhibitors of various kinases and enzymes involved in cell signaling pathways. For instance, some derivatives have shown inhibition of CDK2 with IC50 values in the nanomolar range, suggesting potential applications in cancer therapy .
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
-
Study on Apoptosis Induction :
- Researchers synthesized a series of pyrazole compounds and tested their effects on A549 and MCF-7 cell lines.
- Results indicated that certain compounds led to significant apoptosis with varying IC50 values.
-
COX Inhibition Study :
- A study compared the anti-inflammatory effects of newly synthesized pyrazoles with celecoxib.
- The results showed comparable or superior COX inhibition, suggesting potential for developing safer anti-inflammatory drugs.
Q & A
Basic: What synthetic methodologies are effective for preparing 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole?
The synthesis of pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde can react with phenols under basic conditions (e.g., K₂CO₃) to introduce aryloxy groups via nucleophilic displacement of chlorine . While direct evidence for the target compound is limited, analogous methods suggest that substituting the aryl group with an isopropyl moiety (using isopropyl bromide or iodide) under similar conditions could yield the desired product. Reaction optimization should focus on solvent polarity (e.g., DMF or acetonitrile) and temperature control (80–100°C) to enhance yield .
Advanced: How can crystallographic refinement resolve structural ambiguities in substituted pyrazoles?
Single-crystal X-ray diffraction (SCXRD) paired with software like SHELXL is critical for confirming substituent positions and bond geometries. For instance, Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate was structurally validated using SHELXL, which resolved dihedral angles between the pyrazole ring and adjacent phenyl groups . Researchers should employ high-resolution data (≤ 0.8 Å) and refine hydrogen atoms using a riding model to minimize displacement parameter errors. Twinning or disorder in crystals, common with flexible isopropyl groups, requires careful treatment via SHELXL’s TWIN/BASF commands .
Basic: Which spectroscopic techniques are essential for characterizing substituent effects in this compound?
- ¹H/¹³C NMR : Identify substituent-induced chemical shifts. For example, the isopropyl group’s methyl protons typically appear as a doublet (δ 1.2–1.5 ppm), while the pyrazole ring’s chlorine atom deshields adjacent carbons (δ 140–150 ppm for C4) .
- IR Spectroscopy : Confirm functional groups like C-Cl (600–800 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns (e.g., loss of Cl or isopropyl groups) .
Advanced: How do steric and electronic effects of the isopropyl group influence reactivity?
The isopropyl group introduces steric hindrance, slowing electrophilic substitution at C3/C5 positions. Comparative studies on 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid show that bulky substituents reduce nucleophilic attack rates by ~30% compared to methyl analogs . Electronically, the isopropyl group’s inductive effect slightly deactivates the pyrazole ring, requiring stronger electrophiles (e.g., NO₂⁺) for nitration. Computational modeling (DFT) can predict reaction sites by analyzing Fukui indices and electrostatic potential maps .
Advanced: How should researchers address contradictory data in reaction optimization?
Contradictions in yields or regioselectivity often arise from solvent polarity, catalyst loading, or temperature gradients. For example, 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde synthesis showed a 15% yield increase when switching from DMF to acetonitrile due to reduced side reactions . Systematic DOE (Design of Experiments) approaches are recommended:
- Vary solvent (polar aprotic vs. nonpolar).
- Test bases (K₂CO₃ vs. Cs₂CO₃) for deprotonation efficiency.
- Monitor intermediates via TLC or in-situ FTIR to identify kinetic vs. thermodynamic control .
Basic: What protocols ensure purity during purification?
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate chloro-substituted pyrazoles from byproducts .
- Recrystallization : Ethanol/water mixtures (7:3) effectively purify hydrophobic pyrazoles. Cooling rates ≤ 1°C/min enhance crystal uniformity .
- HPLC-PDA : Employ C18 columns (MeCN/H₂O + 0.1% TFA) to detect impurities at 254 nm .
Advanced: What strategies validate mechanistic pathways in halogen displacement reactions?
Isotopic labeling (e.g., ³⁶Cl) and kinetic studies can distinguish SN1 vs. SN2 mechanisms. For example, 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibited first-order kinetics in DMSO, suggesting an SN1 pathway with a carbocation intermediate . Alternatively, Eyring plot analysis (ΔH‡ and ΔS‡) using variable-temperature NMR clarifies transition states. Computational tools like Gaussian or ORCA can simulate reaction coordinates and compare activation energies for alternative mechanisms .
Basic: How to troubleshoot low yields in multi-step syntheses?
- Intermediate Stability : Protect aldehyde or carboxylic acid groups (e.g., acetal formation) to prevent degradation .
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki reactions for aryl group introduction) .
- Workup Optimization : Use aqueous NH₄Cl to quench excess base and prevent emulsion formation during extraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
